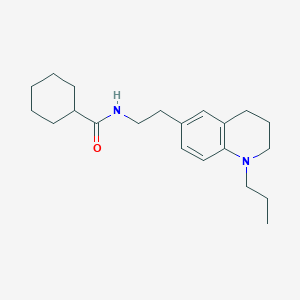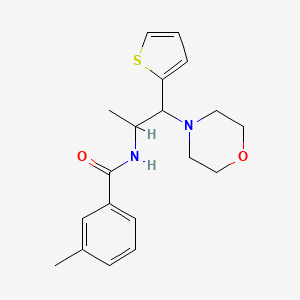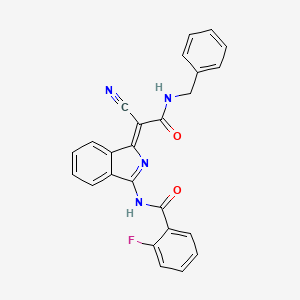![molecular formula C21H21N3O B2464969 (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 439097-45-7](/img/structure/B2464969.png)
(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone” is a chemical compound that contains a pyrrole ring system . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives were prepared in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .Molecular Structure Analysis
The molecular structure of “(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone” is complex, with a molecular formula of C21H26N4O3 . It has an average mass of 382.456 Da and a monoisotopic mass of 382.200500 Da .Aplicaciones Científicas De Investigación
Synthesis Methods and Derivatives
One-Pot Synthesis Techniques : An efficient one-pot synthetic procedure for pyrrole derivatives was developed, demonstrating the potential for economical and effective synthesis methods for compounds like (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone (R. Kaur & Kapil Kumar, 2018).
Derivative Synthesis for Antimicrobial Activity : Synthesis of derivatives such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showcased their good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This indicates the potential of (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone derivatives in antimicrobial applications (Satyender Kumar et al., 2012).
Insecticidal and Herbicidal Activities : Novel N-phenylpyrazolyl aryl methanones derivatives, which are structurally related to (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone, have shown favorable herbicidal and insecticidal activities, suggesting potential agricultural applications (Baolei Wang et al., 2015).
Antibacterial Properties : Compounds like (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone, structurally similar to (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone, have demonstrated significant antibacterial activity against human pathogenic bacteria (A. Nagaraj et al., 2018).
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : The reduction of related compounds has led to new synthesis methods for complex structures like the Pyrrolo[1,2-b]cinnolin-10-one ring system, which could be valuable in developing novel pharmaceutical compounds (A. Kimbaris & G. Varvounis, 2000).
Biological and Pharmacological Applications
Antifungal Activity : Novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives displayed promising antifungal activity, indicating the potential of (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone in antifungal research and treatment (Hong-Shui Lv et al., 2013).
Potential in Cancer Research : Compounds such as 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives have shown similar antiproliferative activity against cancer cells compared to Paclitaxel, with little impact on normal cell lines. This suggests that derivatives of (4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone could be potential anticancer agents (Lan Lan et al., 2013).
Propiedades
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(18-8-10-20(11-9-18)22-12-4-5-13-22)24-16-14-23(15-17-24)19-6-2-1-3-7-19/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKGFCFIINRVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2464887.png)
![4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate](/img/structure/B2464888.png)

![N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2464890.png)
![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2464892.png)
![3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464893.png)


![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2464897.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)
![7-chloro-3-(piperidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2464902.png)
![6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline](/img/structure/B2464903.png)
![N-((5-methylisoxazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2464904.png)
